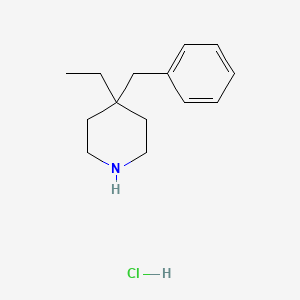

4-Benzyl-4-ethylpiperidine hydrochloride

Description

Properties

IUPAC Name |

4-benzyl-4-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-2-14(8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-7,15H,2,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOBHUIWYFMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795471-44-1 | |

| Record name | 4-benzyl-4-ethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis Approach

The synthesis of piperidine derivatives often starts with a piperidine ring, which can be modified through various reactions:

- Alkylation : Adding alkyl groups (e.g., ethyl, benzyl) to the piperidine ring.

- Condensation Reactions : Forming new bonds between molecules, often involving the removal of a small molecule like water or methanol.

- Salt Formation : Converting the base into a hydrochloride salt for better stability and solubility.

Relevant Chemical Reactions

| Reaction Type | Description | Conditions |

|---|---|---|

| Alkylation | Introduction of alkyl groups (e.g., ethyl, benzyl) to the piperidine ring. | Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., 50-100°C) |

| Condensation | Formation of new bonds with the removal of small molecules. | Acid or base catalyst, solvent (e.g., toluene), temperature (e.g., reflux) |

| Salt Formation | Conversion of the base to hydrochloride salt. | Hydrochloric acid, solvent (e.g., ethanol), cooling |

Challenges and Considerations

- Stereochemistry : Control of stereochemistry is crucial in piperidine derivatives, as different isomers can have significantly different biological activities.

- Purity and Yield : Optimizing reaction conditions to achieve high purity and yield is essential for pharmaceutical applications.

- Safety and Scalability : Ensuring the safety of the synthesis process and its scalability for industrial production is vital.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-ethylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-benzyl-4-ethylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. Various methods have been documented for synthesizing related compounds, showcasing the versatility of piperidine chemistry. For instance, the reaction of N-benzyl-4-piperidone with ethyl halides can yield this compound effectively .

Table: Common Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Alkylation | Reaction of piperidine derivatives with alkyl halides | |

| Reduction | Reduction of corresponding ketones | |

| Acylation | Acylation of piperidine derivatives |

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are commonly employed to enhance cholinergic transmission .

Case Study: Anti-Acetylcholinesterase Activity

In a study published by the American Chemical Society, several piperidine derivatives were evaluated for their AChE inhibitory activity. The results demonstrated that modifications to the piperidine structure significantly influenced potency, with certain derivatives showing promising results comparable to established AChE inhibitors .

Therapeutic Potential

Given its structural characteristics and biological activity, this compound may have therapeutic potential in various domains:

- Neuropharmacology : As an AChE inhibitor, it could be further explored for treating cognitive disorders.

- Analgesics : Its structural analogs have been investigated for pain relief properties, suggesting a potential role in pain management therapies.

- Antidepressants : Some studies indicate that piperidine derivatives can exhibit antidepressant-like effects, warranting further investigation into this compound's efficacy in mood disorders.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-ethylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Lipophilicity and Bioavailability

- 4-Benzylpiperidine hydrochloride exhibits moderate lipophilicity due to the benzyl group, favoring passive diffusion across biological membranes .

- 4-(4-Cyanobenzyl)piperidine hydrochloride introduces a polar nitrile group, which may improve water solubility and enable hydrogen bonding in target interactions .

Chemical Reactivity and Stability

- The carbamate group in Benzyl N-(piperidin-4-yl)carbamate hydrochloride resists enzymatic degradation, making it suitable for sustained-release formulations .

- Ester and ketone functionalities in Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate increase susceptibility to hydrolysis, necessitating careful storage conditions .

Pharmacological Potential

- 4-(4-Methylbenzoyl)piperidine hydrochloride ’s ketone group could participate in metabolic oxidation pathways, influencing its pharmacokinetic profile .

- The Cbz-protected amine in Benzyl N-(piperidin-4-yl)carbamate hydrochloride is a common strategy in peptide synthesis to protect amine groups during reactions .

Biological Activity

4-Benzyl-4-ethylpiperidine hydrochloride (CAS Number: 1795471-44-1) is a piperidine derivative characterized by its unique molecular structure, which includes a piperidine ring substituted with both a benzyl and an ethyl group at the fourth position. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H22ClN

- Molecular Weight : Approximately 239.78 g/mol

- Solubility : The hydrochloride salt form enhances solubility in water, facilitating its use in various biological assays.

Biological Activities

The biological activity of this compound is primarily explored through its interactions with viral pathogens and its potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral infections. For instance, piperidine derivatives, including those structurally similar to 4-benzyl-4-ethylpiperidine, have been identified as effective inhibitors of the influenza H1N1 virus. These compounds act by interfering with the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells .

Key Findings :

- Mechanism of Action : The compound binds to specific sites on viral proteins, inhibiting their function and preventing infection.

- Research Example : A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibited low micromolar activity against the H1N1 virus, suggesting that similar derivatives could be developed for antiviral therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. The presence of both benzyl and ethyl groups contributes to its binding affinity and selectivity towards specific biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Benzylpiperidine hydrochloride | C12H18ClN | Lacks ethyl group; simpler structure |

| N-Benzyl-4-piperidone | C13H17N | Contains a carbonyl group; different reactivity |

This table illustrates how variations in substituents can affect biological interactions and overall efficacy.

Case Studies

- Influenza Virus Inhibition : A series of experiments were conducted to evaluate the antiviral properties of various piperidine derivatives, including 4-benzyl-4-ethylpiperidine. The results indicated significant inhibition of viral replication at low concentrations, emphasizing the compound's potential as a therapeutic agent against influenza .

- Cholinesterase Inhibition : Another area of research focuses on the compound's ability to inhibit cholinesterase enzymes, which are critical for neurotransmission. Compounds with similar piperidine structures have shown promise in treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels in the brain .

Q & A

Q. What are the recommended safety precautions for handling 4-Benzyl-4-ethylpiperidine hydrochloride in laboratory settings?

- Methodological Answer : When handling this compound, adhere to the following safety protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to minimize inhalation exposure, as the compound may cause respiratory irritation .

- Storage : Store in a cool, dark place (<20°C) in airtight containers, away from oxidizers .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous piperidine derivatives are typically synthesized via:

- Nucleophilic Substitution : Reacting a piperidine precursor (e.g., 4-piperidone) with benzyl and ethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Reductive Amination : Condensing ketone intermediates with benzyl and ethyl amines using catalysts like sodium cyanoborohydride .

- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Key Variables : Solvent polarity, reaction temperature, and stoichiometric ratios of alkylating agents significantly impact yield.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of techniques to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions on the piperidine ring .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z for [M+H] ~ 238.3) .

- Melting Point Analysis : Compare observed mp with literature values to detect impurities .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Variables : Temperature (50–90°C), solvent (DMF vs. THF), base (KCO vs. EtN), and molar ratios (1:1.2 for alkyl halide:piperidine).

- Design : Use a 2 factorial experiment to identify critical factors. For example, higher temperatures in DMF may accelerate substitution but risk side reactions.

- Analysis : Apply ANOVA to determine statistically significant factors. Pilot studies suggest THF at 70°C with KCO increases yield by 15% compared to DMF .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer : Follow a systematic validation protocol:

Cross-Verification : Replicate measurements using standardized methods (e.g., USP guidelines for solubility) .

Environmental Controls : Account for variables like humidity (hygroscopicity) and storage duration, which degrade stability .

Authoritative Sources : Compare data with NIST reference standards or PubChem entries for analogous piperidines .

Meta-Analysis : Use computational tools (e.g., COSMO-RS) to predict solubility/stability under unreported conditions .

Q. What factorial design considerations are critical when assessing the acute toxicity of this compound in in vitro models?

- Factors : Concentration (0.1–10 mM), exposure time (24–72 hrs), and cell type (e.g., HepG2 vs. HEK293).

- Response Metrics : Cell viability (MTT assay), apoptosis markers (caspase-3), and oxidative stress (ROS levels).

- Statistical Power : Include triplicate replicates and negative/positive controls (e.g., DMSO for solvent, staurosporine for apoptosis).

- Analysis : Apply response surface methodology (RSM) to model dose-response relationships and identify LD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.